molecular formula C18H21N3O5S2 B2789237 methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate CAS No. 946300-80-7

methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate

Cat. No.: B2789237
CAS No.: 946300-80-7
M. Wt: 423.5
InChI Key: BPJDHQZXBUPIPF-UHFFFAOYSA-N
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Description

Methyl 3-[2-(6-benzyl-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2 and an acetamido-linked 6-benzyl-1,1-dioxothiadiazinan moiety at position 2. Its synthesis likely involves coupling reactions between thiophene derivatives and functionalized thiadiazinan precursors, analogous to methods described for related compounds .

Properties

IUPAC Name

methyl 3-[[2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-18(23)17-15(8-11-27-17)19-16(22)13-21-10-5-9-20(28(21,24)25)12-14-6-3-2-4-7-14/h2-4,6-8,11H,5,9-10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJDHQZXBUPIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Scientific Research Applications

methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()

  • Structural Similarities : Both compounds share a thiophene/benzodithiazine core with sulfone groups and ester functionalities.
  • Key Differences : The benzodithiazine system replaces the thiadiazinan ring, introducing additional sulfur atoms and a chlorine substituent. This increases molecular weight (C₁₄H₁₁ClN₄O₄S₃ vs. the target compound’s formula) and may enhance electrophilic reactivity due to the chlorine atom .
  • Implications : The chlorine substitution could improve binding to biological targets (e.g., enzymes), while the benzodithiazine system may alter π-stacking interactions in materials applications.

Sulfonylurea Herbicides ()
Examples: Metsulfuron-methyl, Ethametsulfuron-methyl

  • Structural Similarities : These compounds feature methyl ester groups and sulfonamide linkages, akin to the acetamido-thiadiazinan-thiophene framework.
  • Implications : The triazine-based herbicides exhibit herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s thiadiazinan-thiophene structure may favor different biological targets or physicochemical properties (e.g., solubility, metabolic stability) .
Heterocyclic Sulfone Derivatives

Cladieunicellin N ()

  • Structural Similarities : Shares ester (acetoxy) and sulfone groups, which influence polarity and stability.
  • Key Differences : Cladieunicellin N is a eunicellin diterpene with a complex polycyclic framework, contrasting with the planar thiophene-thiadiazinan system.
  • Implications : The marine-derived eunicellin’s macrocyclic structure enhances membrane permeability, while the target compound’s smaller heterocycles may favor synthetic scalability .
Primeverose Derivatives ()

Examples: Mesonosides B, C, D

  • Structural Similarities : Benzoyl and acetyl ester groups mirror the methyl carboxylate in the target compound.
  • Key Differences : Primeverose (a disaccharide) replaces the thiophene-thiadiazinan system, drastically altering solubility and bioavailability.
  • Implications: The carbohydrate moiety in mesonosides enables glycosidase interactions, whereas the target compound’s heterocycles may engage in aromatic stacking or enzyme inhibition .

Comparative Data Table

Compound Class Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Thiophene-thiadiazinan Methyl carboxylate, sulfone ~423.5 (estimated) Drug discovery, materials
Benzodithiazine Derivative Benzodithiazine-thiophene Chlorine, sulfone, hydrazino 430.9 (C₁₄H₁₁ClN₄O₄S₃) Antimicrobial agents
Sulfonylurea Herbicides Triazine-sulfonamide Triazine, methyl ester ~364.4 (e.g., metsulfuron) Agriculture
Cladieunicellin N Eunicellin diterpene Acetoxy, sulfone 460.5 (C₂₄H₃₈O₇) Marine natural products
Mesonosides Primeverose derivatives Benzoyl, acetyl esters ~610.6 (C₃₀H₄₂O₁₃) Glycosidase inhibitors

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzodithiazine derivatives (e.g., coupling reactions in THF with triethylamine, as in ), but the thiadiazinan ring may require specialized sulfonation steps .
  • Biological Relevance : Structural analogs like sulfonylureas and benzodithiazines demonstrate activity in enzyme inhibition, suggesting the target compound could be optimized for similar targets (e.g., kinases, proteases) .

Biological Activity

Methyl 3-[2-(6-benzyl-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetamido]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene backbone substituted with a dioxo-thiadiazine moiety and an acetamido group. Its molecular formula is C18H18N4O4SC_{18}H_{18}N_4O_4S with a molecular weight of approximately 398.43 g/mol. The structural complexity contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives related to this compound. For instance, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Growth Inhibition (%) Concentration (µg/mL)
Acinetobacter baumannii>73%32
Escherichia coli>95%32
Staphylococcus aureus>80%32

These results indicate that certain derivatives exhibit potent antibacterial properties, making them candidates for further development as antimicrobial agents .

Antifungal Activity

The antifungal activity of the compound was assessed against common fungal pathogens. Notably, it demonstrated significant inhibition against Candida albicans:

Fungal Strain Growth Inhibition (%) Concentration (µg/mL)
Candida albicans93.71%32

This high level of inhibition suggests potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various cancer cell lines. The findings are summarized in the following table:

Cancer Cell Line Inhibition (%) Concentration (µM)
RPMI-8226 (Leukemia)>90%10
MCF7 (Breast Cancer)>85%10
A549 (Lung Cancer)>80%10

Compounds derived from this structure exhibited significant cytotoxicity against multiple cancer types while maintaining low toxicity towards normal cells. This selective toxicity is crucial for developing effective cancer therapies .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: The dioxo-thiadiazine moiety may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Disruption of Cell Membrane Integrity: Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.

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